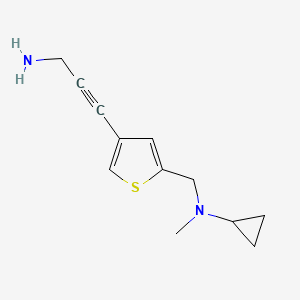
n-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine is a complex organic compound featuring a thiophene ring substituted with an aminopropynyl group and a cyclopropanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a propynyl group through a Sonogashira coupling reaction. This intermediate is then subjected to further reactions to introduce the aminopropynyl group and the cyclopropanamine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Industry: It may find applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[5-(3-aminoprop-1-yn-1-yl)thiophen-2-yl]methyl}-N,2,4-trimethylaniline
- N-{[5-(3-aminoprop-1-yn-1-yl)thiophen-2-yl]methyl}-3,5,5-trimethylhexanamide
Uniqueness
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C12H16N2S |
|---|---|
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
N-[[4-(3-aminoprop-1-ynyl)thiophen-2-yl]methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C12H16N2S/c1-14(11-4-5-11)8-12-7-10(9-15-12)3-2-6-13/h7,9,11H,4-6,8,13H2,1H3 |
InChI-Schlüssel |
LOXNKSRATJYERH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=CS1)C#CCN)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


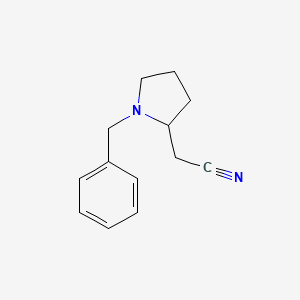
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
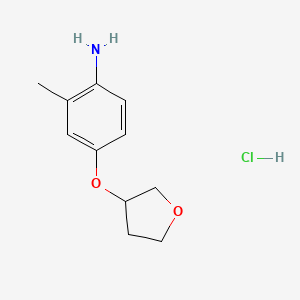
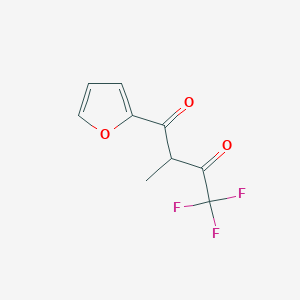

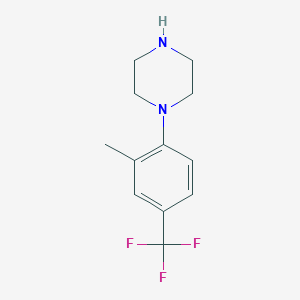
![1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)

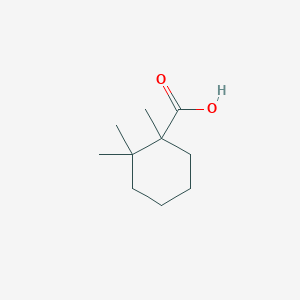

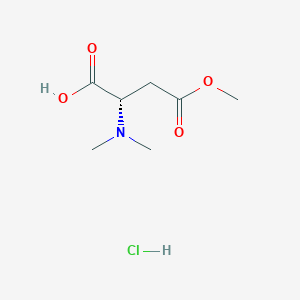
![N-[(2-chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B13522201.png)
